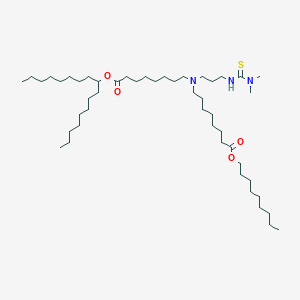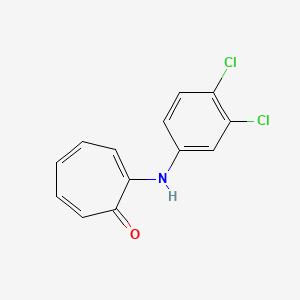
2-(3,4-Dichloroanilino)-2,4,6-cycloheptatrien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dichloroanilino)-2,4,6-cycloheptatrien-1-one is a chemical compound that features a cycloheptatrienone core substituted with a 3,4-dichloroanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorination: Aniline is reacted with a chlorinating agent, such as chlorine gas, in the presence of a catalyst like iron, zinc, or aluminum to produce 3,4-dichloroaniline.
Nitration and Reduction: Aniline undergoes nitration with nitric acid in the presence of sulfuric acid to form 3,4-dinitroaniline, which is then reduced using metal powders like iron or zinc to yield 3,4-dichloroaniline.
Acylation: Aniline reacts with a chloride, such as acetyl chloride, to form anilino chloride, which is then chlorinated to obtain 3,4-dichloroaniline.
Industrial Production Methods
Industrial production of 3,4-dichloroaniline often involves optimization of the above methods to improve yield and purity. This includes selecting suitable catalysts, controlling reaction conditions, and effectively treating waste to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction of 3,4-dichloroaniline can yield products like 3,4-dichloroformanilide and 3,4-dichloroacetanilide.
Substitution: The compound can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), iron (Fe²⁺ or Fe³⁺) salts.
Reducing Agents: Iron powder, zinc powder.
Catalysts: Metal salts such as iron, zinc, aluminum.
Major Products
Oxidation Products: 3,4-dichlorophenyl isocyanate, 2-chlorohydroquinone.
Reduction Products: 3,4-dichloroformanilide, 3,4-dichloroacetanilide.
Scientific Research Applications
2-(3,4-Dichloroanilino)-2,4,6-cycloheptatrien-1-one has several applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily through its interaction with biological molecules. It is known to produce methaemoglobin, a form of hemoglobin that is unable to bind oxygen effectively, leading to potential toxic effects . The hydroxylated metabolites of 3,4-dichloroaniline are responsible for this activity .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloroaniline: Another isomer with chlorine atoms at different positions on the aniline ring.
2,4-Dichloroaniline: Differently substituted aniline derivative.
2,5-Dichloroaniline: Another positional isomer.
2,6-Dichloroaniline: Chlorine atoms at the 2 and 6 positions.
3,5-Dichloroaniline: Chlorine atoms at the 3 and 5 positions.
Uniqueness
2-(3,4-Dichloroanilino)-2,4,6-cycloheptatrien-1-one is unique due to its specific substitution pattern and the presence of a cycloheptatrienone core, which imparts distinct chemical properties and reactivity compared to other dichloroaniline isomers .
Properties
Molecular Formula |
C13H9Cl2NO |
|---|---|
Molecular Weight |
266.12 g/mol |
IUPAC Name |
2-(3,4-dichloroanilino)cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C13H9Cl2NO/c14-10-7-6-9(8-11(10)15)16-12-4-2-1-3-5-13(12)17/h1-8H,(H,16,17) |
InChI Key |
PITAYRYUJWTBIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=O)C=C1)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


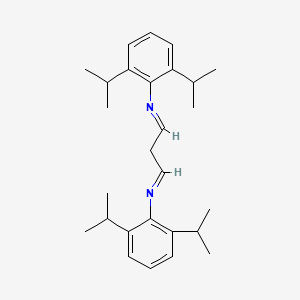
![(2E)-3-{4-methoxy-3-[(propanoylcarbamothioyl)amino]phenyl}prop-2-enoic acid](/img/structure/B13366235.png)
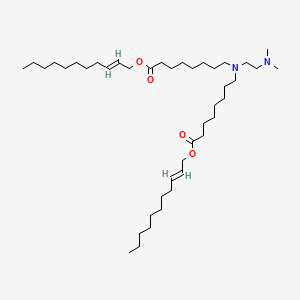
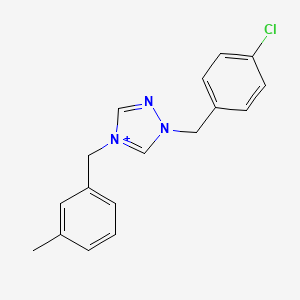
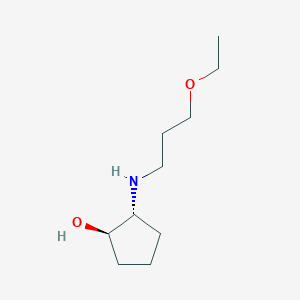
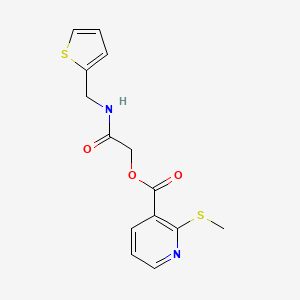
![Methyl 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate](/img/structure/B13366251.png)
![4-[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B13366252.png)
![4-hydroxy-5-methoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide](/img/structure/B13366259.png)

![2-methyl-3-phenyl-1-(1-piperidinylacetyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B13366270.png)
![N-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-N'-pentanoylurea](/img/structure/B13366281.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2-ethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13366283.png)
